Cas no 53000-57-0 (1-Aminoisoquinoline-4-carbonitrile)

1-Aminoisoquinoline-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-Aminoisoquinoline-4-carbonitrile
- 1-Amino-4-isoquinolinecarbonitrile
- DB-345685
- 53000-57-0
-
- Inchi: InChI=1S/C10H7N3/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9/h1-4,6H,(H2,12,13)
- InChI Key: SGRXIUJMVHKGCF-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CN=C2N)C#N
Computed Properties
- Exact Mass: 169.063997236g/mol
- Monoisotopic Mass: 169.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.7Ų
1-Aminoisoquinoline-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604977-250mg |
1-Aminoisoquinoline-4-carbonitrile |
53000-57-0 | 98% | 250mg |
¥2688.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604977-1g |
1-Aminoisoquinoline-4-carbonitrile |
53000-57-0 | 98% | 1g |
¥8400.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604977-100mg |
1-Aminoisoquinoline-4-carbonitrile |
53000-57-0 | 98% | 100mg |
¥1820.00 | 2024-05-10 |
1-Aminoisoquinoline-4-carbonitrile Related Literature
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
Additional information on 1-Aminoisoquinoline-4-carbonitrile
Recent Advances in the Study of 1-Aminoisoquinoline-4-carbonitrile (CAS: 53000-57-0)
1-Aminoisoquinoline-4-carbonitrile (CAS: 53000-57-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique isoquinoline scaffold, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of kinase inhibition and anticancer drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of 1-Aminoisoquinoline-4-carbonitrile derivatives and their inhibitory effects on specific kinases involved in cancer cell proliferation. The researchers employed a multi-step synthetic route to generate a library of derivatives, which were then screened for their kinase inhibitory activity. The results indicated that certain derivatives exhibited potent inhibition of key oncogenic kinases, with IC50 values in the nanomolar range. Molecular docking studies further elucidated the binding interactions between these derivatives and the kinase active sites, providing insights for future drug design.
In another recent investigation, researchers evaluated the compound's potential as a scaffold for developing novel antimicrobial agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 1-Aminoisoquinoline-4-carbonitrile derivatives displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, suggesting a new mechanism of action that could be exploited to combat antibiotic resistance.
Additionally, the compound's role in neurodegenerative disease research has gained attention. A 2023 paper in ACS Chemical Neuroscience demonstrated that certain 1-Aminoisoquinoline-4-carbonitrile analogs could modulate neuroinflammatory pathways, potentially offering therapeutic benefits for conditions like Alzheimer's disease. The study utilized in vitro and in vivo models to show that these compounds reduced the production of pro-inflammatory cytokines and protected neuronal cells from oxidative stress.
The pharmacokinetic properties of 1-Aminoisoquinoline-4-carbonitrile derivatives have also been a focus of recent research. A 2024 study in European Journal of Pharmaceutical Sciences investigated the absorption, distribution, metabolism, and excretion (ADME) profiles of selected derivatives. The findings revealed favorable oral bioavailability and metabolic stability for several compounds, making them attractive candidates for further preclinical development.
In conclusion, recent studies on 1-Aminoisoquinoline-4-carbonitrile (CAS: 53000-57-0) have significantly expanded our understanding of its therapeutic potential across multiple disease areas. The compound's versatility as a scaffold for drug development, combined with its promising biological activities, positions it as an important focus for future research in chemical biology and medicinal chemistry. Further investigations into structure-activity relationships and mechanism of action will be crucial for translating these findings into clinical applications.
53000-57-0 (1-Aminoisoquinoline-4-carbonitrile) Related Products
- 1806065-40-6(4-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetonitrile)
- 190906-92-4(tert-butyl 2-methyl-4-oxo-piperidine-1-carboxylate)
- 66621-77-0((4-Phenyl-pyrimidin-2-yl)-acetic acid)
- 1261754-96-4(3-Amino-2-(2,3-difluorophenyl)pyridine)
- 886915-47-5(N-(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-(ethanesulfonyl)benzamide)
- 2229572-10-3((1H-indol-5-yl)methanesulfonamide)
- 1805934-12-6(2-(Aminomethyl)-3-iodo-6-methyl-4-(trifluoromethoxy)pyridine)
- 2137446-68-3(5-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 105972-04-1(1,4-Dimethyl-3-phenylpyrrolidin-3-ol)
- 2228551-47-9(5-{1-(tert-butoxy)carbonylpiperidin-3-yl}-3-hydroxypentanoic acid)



